Pan-Bcl-2 Inhibition Profile: Sabutoclax vs. Navitoclax (ABT-263) in Mcl-1 Targeting
Sabutoclax exhibits a pan-Bcl-2 inhibition profile, targeting Bcl-xL, Bcl-2, Mcl-1, and Bfl-1, in contrast to navitoclax (ABT-263), which lacks Mcl-1 inhibitory activity [1]. This difference is critical because Mcl-1 upregulation is a major mechanism of resistance to ABT-263 [2]. The IC50 values for Sabutoclax against Bcl-xL, Bcl-2, Mcl-1, and Bfl-1 are 0.31 μM, 0.32 μM, 0.20 μM, and 0.62 μM, respectively [1].
| Evidence Dimension | Mcl-1 Inhibition |
|---|---|
| Target Compound Data | Sabutoclax Mcl-1 IC50 = 0.20 μM |
| Comparator Or Baseline | Navitoclax (ABT-263): No Mcl-1 inhibition |
| Quantified Difference | Sabutoclax inhibits Mcl-1; Navitoclax does not |
| Conditions | Cell-free BH3 peptide binding assay |
Why This Matters
Procurement of Sabutoclax is essential for studies in cancer models with high Mcl-1 expression or for research targeting navitoclax-resistant tumors.
- [1] Wei J, Stebbins J L, Kitada S, et al. BI-97C1, an optically pure Apogossypol derivative as pan-active inhibitor of antiapoptotic B-cell lymphoma/leukemia-2 (Bcl-2) family proteins. Journal of Medicinal Chemistry. 2010; 53(10): 4166-4176. View Source
- [2] Sensitizing non-small cell lung cancer to BCL-xL-targeted apoptosis. Cell Death & Disease. 2018. View Source
